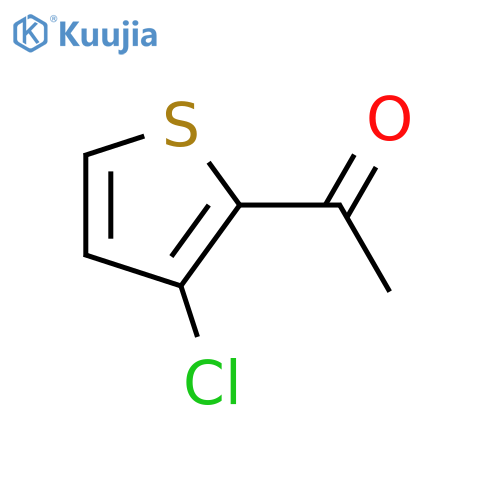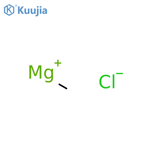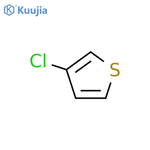- A novel synthesis of heterocyclic analogues of thioflavanones from halo heteroaromatic carboxylic acids, Bulletin of the Korean Chemical Society, 2013, 34(4), 1253-1256
Cas no 89581-82-8 (2-Acetyl-3-chlorothiophene)

2-Acetyl-3-chlorothiophene structure
商品名:2-Acetyl-3-chlorothiophene
2-Acetyl-3-chlorothiophene 化学的及び物理的性質
名前と識別子
-
- 2-Acetyl-3-chlorothiophene
- 1-(3-Chloro-2-thienyl)-1-ethanone
- 1-(3-chloro-2-thienyl)Ethanone
- 1-(3-chlorothiophen-2-yl)ethanone
- 1-(3-Chloro-2-thienyl)ethanone (ACI)
- Ketone, 3-chloro-2-thienyl methyl (7CI)
- 1-(3-Chlorothiofuran-2-yl)ethan-1-one
- 1-(3-Chlorothiophen-2-yl)ethan-1-one
- 3-Chloro-2-acetylthiophene
-
- MDL: MFCD00794248
- インチ: 1S/C6H5ClOS/c1-4(8)6-5(7)2-3-9-6/h2-3H,1H3
- InChIKey: GVVITKMOMFXUKN-UHFFFAOYSA-N
- ほほえんだ: O=C(C)C1=C(Cl)C=CS1
- BRN: 10307002
計算された属性
- せいみつぶんしりょう: 159.97500
- どういたいしつりょう: 159.975
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 126
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 45.3A^2
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.339 g/mL at 25 °C(lit.)
- ふってん: 117-118°C 15mm
- フラッシュポイント: 117-118°C/15mm
- 屈折率: n20/D 1.5830(lit.)
- PSA: 45.31000
- LogP: 2.60410
- ようかいせい: 混合できないか、水の中で混合しにくい
2-Acetyl-3-chlorothiophene セキュリティ情報
- 危険物輸送番号:UN2810
- 危険カテゴリコード: 20/21/22-43-36-22
- セキュリティの説明: S23-S36/37
-
危険物標識:


- 危険レベル:6.1
- 包装グループ:III
- セキュリティ用語:6.1
- 包装等級:III
- リスク用語:R20/21/22
2-Acetyl-3-chlorothiophene 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Acetyl-3-chlorothiophene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 1J-931-25G |
1-(3-chloro-2-thienyl)-1-ethanone |
89581-82-8 | >90% | 25g |
£904.00 | 2025-02-09 | |
| Key Organics Ltd | 1J-931-100G |
1-(3-chloro-2-thienyl)-1-ethanone |
89581-82-8 | >90% | 100g |
£3164.00 | 2025-02-09 | |
| abcr | AB173225-5 g |
2-Acetyl-3-chlorothiophene, 97%; . |
89581-82-8 | 97% | 5g |
€99.30 | 2023-05-07 | |
| City Chemical | 1517CC-5GM |
2-Acetyl-3-chlorothiophene |
89581-82-8 | 5gm |
$297.14 | 2023-09-19 | ||
| abcr | AB173225-25 g |
2-Acetyl-3-chlorothiophene, 97%; . |
89581-82-8 | 97% | 25g |
€293.00 | 2023-05-07 | |
| Chemenu | CM200105-10g |
1-(3-Chloro-2-thienyl)-1-ethanone |
89581-82-8 | 97% | 10g |
$336 | 2022-09-28 | |
| Fluorochem | 217656-5g |
2-Acetyl-3-chlorothiophene |
89581-82-8 | 95% | 5g |
£72.00 | 2022-03-01 | |
| Key Organics Ltd | 1J-931-5MG |
1-(3-chloro-2-thienyl)-1-ethanone |
89581-82-8 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Chemenu | CM200105-5g |
1-(3-Chloro-2-thienyl)-1-ethanone |
89581-82-8 | 97% | 5g |
$246 | 2024-07-21 | |
| Fluorochem | 217656-1g |
2-Acetyl-3-chlorothiophene |
89581-82-8 | 95% | 1g |
£22.00 | 2022-03-01 |
2-Acetyl-3-chlorothiophene 合成方法
合成方法 1
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 0.5 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Trifluoroacetic anhydride Solvents: Dichloromethane ; 15 min, rt
1.2 Reagents: Trifluoromethanesulfonic acid ; 1 h, rt
1.2 Reagents: Trifluoromethanesulfonic acid ; 1 h, rt
リファレンス
- "One-Pot" Synthesis of γ-Pyrones from Aromatic Ketones/Heteroarenes and Carboxylic Acids, Journal of Organic Chemistry, 2020, 85(23), 15051-15061
合成方法 3
はんのうじょうけん
1.1 Reagents: Acetic acid , Sulfuric acid Solvents: Water
リファレンス
- Synthesis of Thienodiazepines, 1974, , ,
合成方法 4
はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane
リファレンス
- 1,4-Pentandien-3-ones. XXXII. Reaction of 2-acetylthiophene and 2-acetylfuran with malononitrile and aldehydes, and synthesis and properties of phenylenebis[(thienyl/furyl)nicotinonitrile] derivatives, Archiv der Pharmazie (Weinheim, 1991, 324(9), 563-72
合成方法 5
はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Chloroform
リファレンス
- Thiophene as a Component in Physiologically Active Substances, 1989, , ,
2-Acetyl-3-chlorothiophene Raw materials
2-Acetyl-3-chlorothiophene Preparation Products
2-Acetyl-3-chlorothiophene 関連文献
-
Benjamin P. de Laune,Mariana J. Whitaker,Jose F. Marco,Michael F. Thomas,Frank J. Berry,Martin R. Lees,Colin Greaves J. Mater. Chem. C, 2017,5, 4985-4995
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Jinhong Gao,Zhuoru Li,Ouyang Zhang,Chuanliu Wu,Yibing Zhao Analyst, 2017,142, 1084-1090
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
89581-82-8 (2-Acetyl-3-chlorothiophene) 関連製品
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 5587-61-1(Triisocyanato(methyl)silane)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)
推奨される供給者
Amadis Chemical Company Limited
(CAS:89581-82-8)2-Acetyl-3-chlorothiophene

清らかである:99%
はかる:5g
価格 ($):226.0

